

Spectroscopic data of 1-Bromo-2-methylpropane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Bromo-2-methylpropane

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An In-Depth Spectroscopic Analysis of 1-Bromo-2-methylpropane

This technical guide provides a comprehensive overview of the spectroscopic data for **1-bromo-2-methylpropane**, tailored for researchers, scientists, and professionals in drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **1-bromo-2-methylpropane**, both ^1H and ^{13}C NMR spectra offer unique insights into its structure.

^1H NMR Spectroscopy Data

The proton NMR spectrum of **1-bromo-2-methylpropane** reveals three distinct sets of proton signals, confirming the presence of three unique chemical environments for the hydrogen atoms.^[1] The integration ratio of these signals is 6:1:2, which corresponds to the number of protons in each environment.^[1] The proximity of the electronegative bromine atom causes a downfield shift for adjacent protons.^[1]

Chemical Shift (δ) ppm	Integration	Multiplicity	Coupling Protons	Assignment
~1.05	6H	Doublet	CH	(CH ₃) ₂ CHCH ₂ Br
~2.05	1H	Multiplet (Nonet)	(CH ₃) ₂ and CH ₂	(CH ₃) ₂ CHCH ₂ Br
~3.25	2H	Doublet	CH	(CH ₃) ₂ CHCH ₂ Br

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum for **1-bromo-2-methylpropane** shows three distinct signals, indicating three different carbon environments in the molecule.^[2] The chemical shifts are influenced by the electronegativity of the attached bromine atom.^[2]

Chemical Shift (δ) ppm	Carbon Assignment
~21.0	(CH ₃) ₂ CHCH ₂ Br
~30.8	(CH ₃) ₂ CHCH ₂ Br
~42.3	(CH ₃) ₂ CHCH ₂ Br

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 μ L of liquid **1-bromo-2-methylpropane** in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a 5 mm NMR tube.^[3]
- **Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, with its signal set to 0.0 ppm.^{[1][2]}
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).^[3]
- **¹H NMR Acquisition:** The spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.^[3] A standard pulse sequence is used to acquire the spectrum, typically covering a spectral width of 0-12 ppm.^[3]

- ¹³C NMR Acquisition: A wider spectral width of 0-220 ppm is set.[3] A greater number of scans are typically required for ¹³C NMR to achieve a satisfactory signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different bonds.

IR Spectroscopy Data

The IR spectrum of **1-bromo-2-methylpropane** displays characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Bond
~2845 - 2975	Stretching	C-H (in alkyl groups)[5]
~1270 - 1480	Bending	C-H (in alkyl groups)[5]
~1140 - 1175	Skeletal	C-C-C[5]
~500 - 750	Stretching	C-Br[5]

Experimental Protocol for IR Spectroscopy

- Sample Preparation: As **1-bromo-2-methylpropane** is a liquid, a thin film is created by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Alternatively, the spectrum can be obtained from a solution in a solvent like carbon tetrachloride (CCl₄).[6]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[3]
- Data Acquisition: A background spectrum of the empty sample holder or pure solvent is recorded first.[3] The prepared sample is then placed in the spectrometer to record the sample spectrum. The final spectrum is generated by the instrument's software, which subtracts the background from the sample spectrum.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of **1-bromo-2-methylpropane** is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the two stable isotopes of bromine (^{79}Br and ^{81}Br).^[7]

m/z	Ion Fragment	Notes
136/138	$[\text{C}_4\text{H}_9\text{Br}]^+$	Molecular ion peaks (M^+ and $M+2$), showing the isotopic pattern of bromine. ^[7]
57	$[\text{C}_4\text{H}_9]^+$	Base peak, resulting from the loss of the bromine atom. ^[7]
43	$[\text{C}_3\text{H}_7]^+$	A prominent peak for 1-bromo-2-methylpropane. ^{[5][7]}
41	$[\text{C}_3\text{H}_5]^+$	Common alkyl fragment. ^[7]
29	$[\text{C}_2\text{H}_5]^+$	Common alkyl fragment. ^[7]
27	$[\text{C}_2\text{H}_3]^+$	Common alkyl fragment. ^[7]

Experimental Protocol for Mass Spectrometry

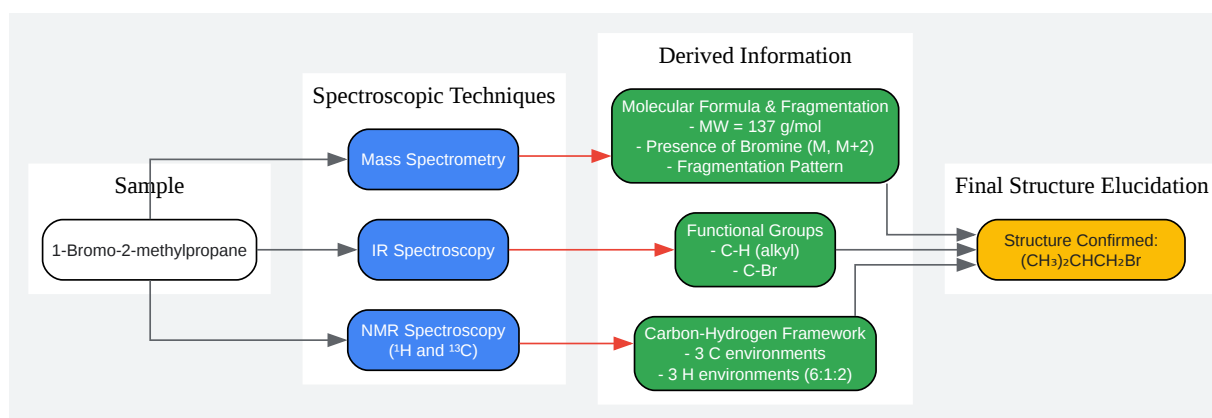
- **Sample Introduction:** A small amount of the vaporized sample is introduced into the mass spectrometer.^[3]
- **Ionization:** The sample is ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.^[3]
- **Mass Analysis:** The resulting positively charged ions and fragments are accelerated and then separated by a mass analyzer (such as a quadrupole or time-of-flight analyzer) based on

their mass-to-charge ratio.[3]

- Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **1-bromo-2-methylpropane**.



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Caption: Workflow for the structural elucidation of **1-bromo-2-methylpropane**.

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